1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride
Description
1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is a heterocyclic organic compound featuring a fused pyrano-imidazole core with an ethyl substituent at the 1-position and an amine group at the 2-position. The hydrochloride salt enhances its solubility in polar solvents, making it a valuable building block in pharmaceutical and agrochemical synthesis. This compound is cataloged by suppliers like CymitQuimica, where it is available in milligram to gram quantities for research use .
The pyrano[3,4-d]imidazole scaffold is structurally distinct due to its bicyclic system, which combines a pyran ring fused to an imidazole moiety.
Properties
IUPAC Name |
1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-11-7-3-4-12-5-6(7)10-8(11)9;/h2-5H2,1H3,(H2,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAFVEMENBBCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)N=C1N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyrano-imidazole precursor in the presence of a strong acid, such as hydrochloric acid, to form the hydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced imidazole compounds. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Differences and Implications:
Substituent Effects: Ethyl vs. This could make the ethyl derivative more suitable for drug candidates requiring improved bioavailability . Cyclopropyl: The cyclopropyl group introduces ring strain and rigidity, which may stabilize specific conformations or interactions with enzymatic targets. This substituent is often used to modulate metabolic stability in medicinal chemistry .
Synthetic Utility :
- All three compounds are marketed as building blocks for organic synthesis. The ethyl and cyclopropyl variants may undergo divergent reactivity in alkylation or cross-coupling reactions due to differences in steric hindrance and electronic effects .
Commercial Availability :
- The ethyl derivative is priced higher (€860/50 mg) than many analogs, reflecting its specialized applications or synthetic complexity .
Biological Activity
1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride is a heterocyclic compound with potential biological applications. Its unique structure combines a pyrano ring and an imidazole moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
The compound has the following characteristics:
- Molecular Formula : C₈H₁₂N₂O·HCl
- Molecular Weight : 200.66 g/mol
- CAS Number : 2172030-92-9
- Physical Form : White to off-white powder
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including antimicrobial and potential anticancer properties. The following sections detail these findings.
Antimicrobial Activity
Research has shown that compounds related to imidazole derivatives often possess significant antibacterial properties. A study highlighted the antibacterial activity of similar imidazole compounds against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | IC₅₀ (µM) |
|---|---|---|
| Compound A | E. coli | 0.36 |
| Compound B | S. aureus | 1.40 |
| This compound | TBD | TBD |
The specific IC₅₀ values for this compound are yet to be determined through rigorous testing.
Anticancer Potential
The biological activity of this compound extends to cancer research. Studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Certain imidazole derivatives have shown potential in inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in malignant cells.
Structure–Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the ethyl group at position 1 may influence its interaction with biological targets compared to other derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Ethyl Derivative | Ethyl group at N-position | Potentially enhanced solubility and activity |
| Cyclopropyl Derivative | Cyclopropyl instead of ethyl | Varied reactivity and activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
